4-((3-Chloro-4-methylphenyl)amino)-4-oxobut-2-enoicacid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-((3-Chloro-4-methylphenyl)amino)-4-oxobut-2-enoic acid is an organic compound that features a chloro-substituted aromatic amine linked to a butenoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((3-Chloro-4-methylphenyl)amino)-4-oxobut-2-enoic acid typically involves the reaction of 3-chloro-4-methylaniline with maleic anhydride under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or toluene, with the temperature maintained between 0°C and 25°C. The product is then purified using recrystallization or chromatography techniques .
Industrial Production Methods
For industrial-scale production, the synthesis process is optimized to ensure high yield and purity. This involves the use of continuous flow reactors and automated systems to control reaction parameters precisely. The use of catalysts and advanced purification methods, such as high-performance liquid chromatography (HPLC), ensures the efficient production of the compound .
Chemical Reactions Analysis
Types of Reactions
4-((3-Chloro-4-methylphenyl)amino)-4-oxobut-2-enoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the compound into its corresponding alcohols or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tert-butanol.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
4-((3-Chloro-4-methylphenyl)amino)-4-oxobut-2-enoic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and polymers
Mechanism of Action
The mechanism of action of 4-((3-Chloro-4-methylphenyl)amino)-4-oxobut-2-enoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular signaling pathways, resulting in the desired biological effects .
Comparison with Similar Compounds
Similar Compounds
- 4-((3-Chloro-2-methylphenyl)amino)-4-oxobut-2-enoic acid
- 4-((3-Chloro-4-methylphenyl)amino)-4-oxobut-2-enoic acid derivatives
Uniqueness
4-((3-Chloro-4-methylphenyl)amino)-4-oxobut-2-enoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the chloro and methyl groups on the aromatic ring influences its reactivity and interaction with biological targets, making it a valuable compound for research and development .
Properties
Molecular Formula |
C11H10ClNO3 |
---|---|
Molecular Weight |
239.65 g/mol |
IUPAC Name |
(E)-4-(3-chloro-4-methylanilino)-4-oxobut-2-enoic acid |
InChI |
InChI=1S/C11H10ClNO3/c1-7-2-3-8(6-9(7)12)13-10(14)4-5-11(15)16/h2-6H,1H3,(H,13,14)(H,15,16)/b5-4+ |
InChI Key |
SNQFRXRWCMCJRX-SNAWJCMRSA-N |
Isomeric SMILES |
CC1=C(C=C(C=C1)NC(=O)/C=C/C(=O)O)Cl |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C=CC(=O)O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.